2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine
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Overview
Description
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a chemical compound with the molecular formula C14H22N2S and a molecular weight of 250.41 g/mol . This compound is a pyridine derivative, characterized by the presence of a tert-butylthio group and a piperidin-2-yl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with tert-butylthiol and piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylthio)-3-(piperidin-2-yl)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
2-(tert-Butylthio)-4-(piperidin-2-yl)pyridine: Another isomer with a different substitution pattern.
2-(tert-Butylthio)-6-(piperidin-2-yl)pyridine: Yet another isomer with a different substitution pattern.
Uniqueness
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the tert-butylthio and piperidin-2-yl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H22N2S |
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Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3 |
InChI Key |
XXMIDJNGHNKXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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